4-Chloro-2-hydroxy-3-iodobenzaldehyde
Description
4-Chloro-2-hydroxy-3-iodobenzaldehyde is an organic compound with the molecular formula C7H4ClIO2. It is a derivative of benzaldehyde, characterized by the presence of chlorine, iodine, and hydroxyl functional groups on the benzene ring.
Properties
IUPAC Name |
4-chloro-2-hydroxy-3-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEBDOQNKBUZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-2-hydroxy-3-iodobenzaldehyde typically involves the iodination and chlorination of 2-hydroxybenzaldehyde. One common method includes the following steps:
Iodination: 2-Hydroxybenzaldehyde is treated with iodine and an oxidizing agent such as sodium hypochlorite to introduce the iodine atom at the 3-position.
Chlorination: The iodinated product is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
These reactions are usually carried out under controlled conditions to ensure the selective substitution of the desired positions on the benzene ring .
Chemical Reactions Analysis
4-Chloro-2-hydroxy-3-iodobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
4-Chloro-2-hydroxy-3-iodobenzaldehyde serves as a key intermediate in the synthesis of various organic compounds. Its structural features allow it to participate in numerous chemical reactions, including:
- Formation of Schiff Bases : The compound can react with primary amines to form Schiff bases, which are important in the development of pharmaceuticals and agrochemicals .
- Iodination Reactions : It can be used in iodination reactions to introduce iodine into aromatic systems, enhancing the biological activity of the resulting compounds .
Table 1: Reaction Conditions for Synthesis
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Schiff Base Formation | React with amine at room temperature | Varies |
| Iodination | Trichloroisocyanuric acid/I2/wet SiO2 | 98 |
| Coupling Reactions | With aryl halides under basic conditions | Varies |
Medicinal Chemistry
The compound has been explored for its potential medicinal applications due to its biological activity:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus . This makes it a candidate for developing new antibiotics.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell lines, suggesting potential applications in cancer therapy. The presence of the iodine atom may enhance the interaction with biological targets due to its unique electronic properties.
| Compound | Pathogen Tested | Activity (Zone of Inhibition) |
|---|---|---|
| This compound Derivative | E. coli | 15 mm |
| S. aureus | 18 mm |
Material Science
In material science, this compound is utilized as a building block for synthesizing functional materials:
- Organic Electronics : Its derivatives have been studied for use in organic light-emitting diodes (OLEDs) due to their electron transport properties.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal and mechanical properties.
Case Study 1: Synthesis of Isoxazoline Compounds
In a study published by ACS Publications, this compound was utilized to synthesize substituted isoxazoline compounds through a multi-step reaction involving diazotization and cyclization. The resulting compounds exhibited significant biological activity against various cancer cell lines .
Case Study 2: Antimicrobial Testing
A research article highlighted the antimicrobial efficacy of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. The study demonstrated that certain modifications to the compound enhanced its antibacterial activity significantly compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 4-Chloro-2-hydroxy-3-iodobenzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
4-Chloro-2-hydroxy-3-iodobenzaldehyde can be compared with other halogenated benzaldehydes, such as:
4-Chloro-2-hydroxybenzaldehyde: Lacks the iodine atom, which may result in different reactivity and biological activity.
2-Hydroxy-3-iodobenzaldehyde: Lacks the chlorine atom, which may affect its chemical properties and applications.
4-Bromo-2-hydroxy-3-iodobenzaldehyde:
The presence of both chlorine and iodine atoms in this compound makes it unique and potentially more versatile in
Biological Activity
4-Chloro-2-hydroxy-3-iodobenzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique functional groups. This article explores its biological activity, synthesis methods, and implications for therapeutic applications, drawing from diverse sources.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : A chloro group (-Cl), a hydroxy group (-OH), and an iodo group (-I) attached to a benzaldehyde structure.
- Molecular Formula : CHClI O
- Molecular Weight : Approximately 248.47 g/mol
These characteristics contribute to its reactivity and potential biological activity, particularly through interactions with proteins and enzymes.
The biological activity of this compound primarily arises from its ability to interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group may participate in hydrogen bonding, influencing the compound's solubility and reactivity. Additionally, the halogen substituents (chlorine and iodine) can alter the electronic properties of the molecule, enhancing its reactivity in organic synthesis and biological interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit notable biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth by interacting with specific cellular pathways involved in cancer progression .
- Enzyme Inhibition : The compound may act as a potent inhibitor of certain enzymes, which could be leveraged in drug design targeting specific diseases .
Study 1: Anticancer Activity
A study evaluated the effects of various benzaldehyde derivatives, including this compound, on cancer cell lines. The findings indicated that this compound exhibited cytotoxic effects against T-lymphoblastic cell lines with low nanomolar IC values, indicating strong potential as an anticancer agent .
Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. Results showed that the compound could effectively inhibit enzyme activity through covalent modification, leading to altered metabolic processes in treated cells .
Synthesis Methods
Several methods exist for synthesizing this compound:
| Method | Description | Yield |
|---|---|---|
| Method A | Reaction of chlorinated phenols with iodine in the presence of a base | 75% |
| Method B | Direct iodination of 4-chloro-2-hydroxybenzaldehyde using iodine monochloride | 65% |
| Method C | Synthesis via a multi-step process involving initial formation of a precursor followed by halogenation | 70% |
These methods highlight the versatility in synthesizing this compound while considering environmental sustainability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
